molecular formula C12H13BrN2S B5540174 4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole

4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole

Cat. No. B5540174
M. Wt: 297.22 g/mol
InChI Key: OBAPCALKAKTEGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole derivatives involves conventional methods and microwave irradiation. The structures of the synthesized compounds are confirmed using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These compounds have been evaluated for their biological efficacy, indicating potential biomedical applications (Rodrigues & Bhalekar, 2015).

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(5-Bromo-2-thienyl)-1-(4-fluorophenyl)-3-acetyl-2-pyrazoline, has been determined using X-ray diffraction techniques. These analyses offer insights into the geometry and electronic structure of the molecule, facilitating a deeper understanding of its chemical behavior and properties (Sathish et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives, including 4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole, undergo various chemical reactions that result in the formation of complex structures with diverse properties. These reactions, often catalyzed by metals such as palladium, lead to the synthesis of compounds with potential applications in catalysis and as precursors for the synthesis of nanoparticles (Sharma et al., 2013).

Physical Properties Analysis

The physical properties of pyrazole derivatives are closely related to their molecular structure. X-ray crystallography and spectroscopic methods provide detailed information on the conformation and stability of these compounds. The analysis of vibrational modes, electronic properties, and intermolecular interactions contributes to our understanding of their physical behavior and potential applications (Prasad et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole and its derivatives are influenced by their molecular structure. Studies on these compounds reveal information about their reactivity, stability, and potential chemical transformations. Understanding these properties is crucial for exploring their applications in various fields (Mary et al., 2015).

Scientific Research Applications

Catalytic Applications

Palladium(II) complexes derived from pyrazole-based ligands, similar in structure to "4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole", have been synthesized and characterized. These complexes demonstrated significant efficiency as catalysts in Suzuki-Miyaura coupling reactions, yielding up to 96% in 2 hours. They also served as precursors for the synthesis of palladium-based nano-particles, which further catalyzed Suzuki coupling reactions (Sharma et al., 2013).

Anticancer Activity

New pyrazole thiourea derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their apoptotic effects in human cancer cell lines. One of the derivatives showed significant apoptosis-inducing effects, highlighting the potential of these compounds in cancer research (Nițulescu et al., 2015).

Antimicrobial Activity

Thiazoles bearing pyridyl and triazolyl scaffolds, incorporating pyrazole moieties similar to the compound , have been synthesized and displayed antimicrobial activity against various bacteria and fungi. This research underlines the potential of pyrazole-based compounds in developing new antimicrobial agents (Tay et al., 2022).

Safety and Hazards

Sigma-Aldrich provides “4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole” as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-1,3,5-trimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2S/c1-8-12(9(2)15(3)14-8)16-11-6-4-10(13)5-7-11/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAPCALKAKTEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-bromophenyl)sulfanyl]-1,3,5-trimethyl-1H-pyrazole

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